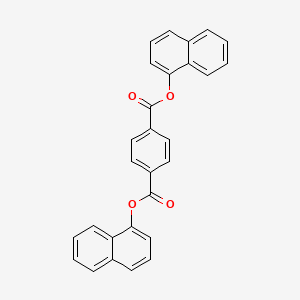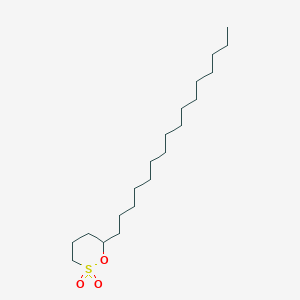![molecular formula C4H10N2O2S B14627271 Methyl [amino(methylsulfanyl)methyl]carbamate CAS No. 54719-24-3](/img/structure/B14627271.png)
Methyl [amino(methylsulfanyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [amino(methylsulfanyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes an amino group, a methylsulfanyl group, and a carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [amino(methylsulfanyl)methyl]carbamate typically involves the reaction of an amine with a methylsulfanyl-containing compound and a carbamate precursor. One common method is the reaction of methylamine with methylsulfanyl formaldehyde, followed by the introduction of a carbamate group through the reaction with methyl chloroformate. The reaction conditions usually involve mild temperatures and the use of a base such as sodium hydroxide to facilitate the formation of the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts, such as dimethyl carbonate and iron-chrome catalysts, can also be employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [amino(methylsulfanyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Methyl [amino(methylsulfanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl [amino(methylsulfanyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can be beneficial in various applications, such as pest control or drug development .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl [amino(methylsulfanyl)methyl]carbamate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other carbamates. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with simpler carbamates like methyl carbamate or ethyl carbamate .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important compound for scientific research and industrial applications.
Propiedades
Número CAS |
54719-24-3 |
|---|---|
Fórmula molecular |
C4H10N2O2S |
Peso molecular |
150.20 g/mol |
Nombre IUPAC |
methyl N-[amino(methylsulfanyl)methyl]carbamate |
InChI |
InChI=1S/C4H10N2O2S/c1-8-4(7)6-3(5)9-2/h3H,5H2,1-2H3,(H,6,7) |
Clave InChI |
AVQPIBKWARDYIF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
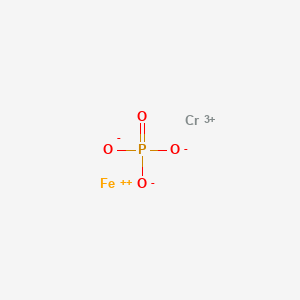
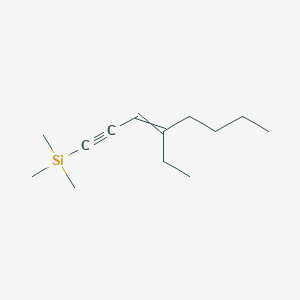
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)




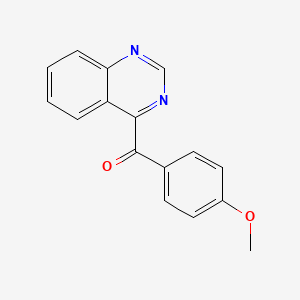
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
